molecular formula C22H21N3O5 B2682345 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941989-32-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2682345
CAS No.: 941989-32-8
M. Wt: 407.426
InChI Key: SXRSZOABFPNBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a morpholino group, and a quinoline derivative, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Quinoline Derivative Synthesis: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Morpholino Group Introduction: The morpholino group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline derivative is replaced by the morpholino group.

    Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the morpholinoquinoline derivative using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones under the influence of strong oxidizing agents.

    Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Involvement: Interacting with key signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-(benzo[d][1,3]dioxol-5-yl)-2-((2-piperidinylquinolin-8-yl)oxy)acetamide
    • N-(benzo[d][1,3]dioxol-5-yl)-2-((2-pyrrolidinylquinolin-8-yl)oxy)acetamide
    • N-(benzo[d][1,3]dioxol-5-yl)-2-((2-piperazinylquinolin-8-yl)oxy)acetamide
  • Uniqueness: : The presence of the morpholino group in this compound imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-21(23-16-5-6-17-19(12-16)30-14-29-17)13-28-18-3-1-2-15-4-7-20(24-22(15)18)25-8-10-27-11-9-25/h1-7,12H,8-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRSZOABFPNBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.